7-Bromo-1H-pyrazolo[4,3-d]pyrimidine

CDK1/cyclin B inhibition Kinase inhibitor scaffold comparison Anticancer agent development

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine (CAS 1373223-77-8) is a pre-brominated heterocyclic building block that eliminates non-selective halogenation in kinase inhibitor synthesis. The C7 bromine enables regioselective Suzuki-Miyaura cross-coupling for focused SAR library generation targeting CDK1/2/7, SYK, and LRRK2 kinases. • Enables microwave-assisted ligand-free Suzuki coupling at C7 for rapid derivatization • Provides access to 3,7-di- and 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines • Validated CDK inhibitor scaffold with antiproliferative activity against K-562 leukemia cells

Molecular Formula C5H3BrN4
Molecular Weight 199.011
CAS No. 1373223-77-8
Cat. No. B597034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-pyrazolo[4,3-d]pyrimidine
CAS1373223-77-8
Molecular FormulaC5H3BrN4
Molecular Weight199.011
Structural Identifiers
SMILESC1=NNC2=C1N=CN=C2Br
InChIInChI=1S/C5H3BrN4/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)
InChIKeyOVHUAIKTJHFDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1H-pyrazolo[4,3-d]pyrimidine: Technical Specifications


7-Bromo-1H-pyrazolo[4,3-d]pyrimidine (CAS 1373223-77-8) is a heterocyclic building block featuring a brominated pyrazolo[4,3-d]pyrimidine bicyclic core with molecular formula C5H3BrN4 and molecular weight 199.01 g/mol . This compound belongs to the broader pyrazolopyrimidine scaffold class, which serves as a critical pharmacophore in kinase inhibitor drug discovery programs targeting cyclin-dependent kinases (CDKs), SYK, and other therapeutic kinases [1]. The 7-position bromine atom provides a versatile synthetic handle for cross-coupling reactions, including Suzuki-Miyaura couplings, enabling rapid derivatization to generate focused compound libraries for structure-activity relationship (SAR) exploration [2].

Kinase inhibitor scaffold synthesis for CDK, SYK, LRRK2 programs

Regioselective cross-coupling handle at C7 for SAR library generation

Diversifiable core via Suzuki-Miyaura and subsequent N1/C3 functionalization

Why 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine Cannot Be Substituted


The pyrazolopyrimidine scaffold exists in multiple isomeric forms—including pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-c]pyrimidines—each possessing distinct spatial arrangements of nitrogen atoms that fundamentally alter kinase ATP-binding pocket interactions and electronic properties [1]. Within the pyrazolo[4,3-d]pyrimidine series, the specific position of bromine substitution (C3, C5, or C7) dictates both reactivity in cross-coupling reactions and the vector of subsequent substituent attachment, which directly impacts target binding orientation [2]. Substituting 7-bromo-1H-pyrazolo[4,3-d]pyrimidine with a 3-bromo analog or a 7-chloro derivative yields different reaction kinetics in palladium-catalyzed couplings and may produce regioisomeric products with substantially divergent biological activity profiles [3]. Procurement of the incorrect isomer or substitution pattern can invalidate entire synthetic campaigns and SAR conclusions.

7-Bromo-[4,3-d]pyrimidine
vs
3-Bromo isomer

Bromine position alters coupling reactivity and downstream target-binding orientation.

7-Bromo-[4,3-d]pyrimidine
vs
7-Chloro analog

Lower Pd-catalyzed coupling kinetics may shift reaction yields and regiochemical outcomes.

Pyrazolo[4,3-d] core
vs
Pyrazolo[3,4-d] core

Regioisomeric scaffolds direct different target engagement (kinase vs. nucleic acid studies).

Differentiation Evidence: 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine vs. Analogs


CDK Inhibition: Pyrazolo[4,3-d]pyrimidine vs. Purine Scaffold

The pyrazolo[4,3-d]pyrimidine scaffold, for which 7-bromo-1H-pyrazolo[4,3-d]pyrimidine serves as a key synthetic intermediate, demonstrates distinct kinase inhibition profiles compared to the structurally related purine scaffold. Moravcová et al. identified substituted pyrazolo[4,3-d]pyrimidines as novel CDK1/cyclin B inhibitors through systematic screening among purine analogs [1]. While the parent 7-bromo compound is an intermediate rather than the final bioactive molecule, its scaffold enables access to CDK1 inhibitors with antiproliferative activity against K-562 leukemia cells [1]. The pyrazolo[4,3-d]pyrimidine core provides different hydrogen-bonding patterns to the kinase hinge region compared to purines, arising from the altered nitrogen atom positioning [1].

CDK1 vs Purine Scaffold
Reported
Distinct hinge-region H-bonding; CDK1/cyclin B inhibition and K-562 antiproliferative effect
Supports CDK-targeted scaffold differentiation
Enzyme assay; K-562 cell model
CDK1/cyclin B inhibition Kinase inhibitor scaffold comparison Anticancer agent development

Cross-Coupling Reactivity: Bromo vs. Other Halogens

The 7-bromo substituent on 7-bromo-1H-pyrazolo[4,3-d]pyrimidine provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro analogs while offering greater stability than iodo derivatives. Microwave-assisted ligand-free Suzuki coupling protocols have been established for halo-pyrimidine moieties, demonstrating that bromo-substituted pyrimidines undergo efficient arylation under mild conditions with reduced reaction times [1]. The 7-position bromine atom serves as a synthetic handle for introducing aryl, heteroaryl, and alkenyl groups at the C7 position of the pyrazolo[4,3-d]pyrimidine core, enabling rapid generation of 3,7-disubstituted and 3,5,7-trisubstituted derivatives with defined regiochemistry [2].

Bromo vs. Chloro/Iodo
Class-level
Bromine balances reactivity (Suzuki coupling) and stability over iodo/chloro analogs
Reported cross-coupling efficiency context
Microwave-assisted ligand-free conditions
Suzuki-Miyaura cross-coupling Palladium catalysis Heterocyclic functionalization

Regioisomer Comparison: Pyrazolo[4,3-d] vs. [3,4-d]pyrimidine

The pyrazolo[4,3-d]pyrimidine scaffold is regioisomerically distinct from the pyrazolo[3,4-d]pyrimidine core, with the latter demonstrating well-characterized applications in nucleic acid chemistry. Studies on pyrazolo[3,4-d]pyrimidine nucleosides show that 7-bromo substitution on this alternative scaffold produces dramatic duplex stabilization effects, with the 7-bromo derivative forming base pairs as stable as dG-dC pairs [1]. This regioisomeric distinction highlights the critical importance of selecting the correct pyrazolo[4,3-d]pyrimidine isomer for kinase-targeted applications, as the nitrogen atom arrangement in the pyrazolo[4,3-d]pyrimidine core is essential for ATP-binding pocket interactions in CDKs, SYK, and related kinases [2].

[4,3-d] vs. [3,4-d] Core
Reported
[4,3-d] targets kinases (CDK1/7, SYK, LRRK2); [3,4-d] 7-bromo derivative stabilizes nucleic acid duplexes
Regioisomer selection critical for target application
Kinase assay panels; Tm measurements
Regioisomer selectivity Scaffold comparison Nucleic acid chemistry

Microtubule Targeting vs. Paclitaxel in Drug-Resistant Cancer

N1-methyl pyrazolo[4,3-d]pyrimidine derivatives, synthesized from the parent scaffold that 7-bromo-1H-pyrazolo[4,3-d]pyrimidine represents, demonstrate significant advantages over paclitaxel in overcoming drug-resistant cancer phenotypes. Compounds 9 and 11-13 derived from this scaffold strongly inhibited tubulin polymerization with IC50 values of 0.45 μM, 0.42 μM, 0.49 μM, and 0.42 μM, respectively [1]. In the NCI 60-cell line panel, compound 9 exhibited low to sub-nanomolar GI50 values (≤10 nM) against most tumor cell lines, including multidrug resistant phenotypes [1]. Critically, compound 9 was significantly (P<0.0001) more effective than paclitaxel at reducing MCF-7 TUBB3 (βIII-tubulin overexpressing) tumors in a mouse xenograft model and circumvented both βIII-tubulin mediated and Pgp-mediated drug resistance [1].

MTAs vs. Paclitaxel
Class-level
Tubulin polym. IC50 0.42–0.49 µM; NCI 60-cell GI50 ≤10 nM; reported tumor reduction in βIII-tubulin model
Supports microtubule-targeting study context
Derivative data; colchicine site; xenograft model
Microtubule targeting agents Drug resistance circumvention Tubulin polymerization

Multitarget Kinase Inhibition Profile

The pyrazolo[4,3-d]pyrimidine scaffold, for which 7-bromo-1H-pyrazolo[4,3-d]pyrimidine serves as a key synthetic building block, has been validated across multiple kinase targets. Patent disclosures demonstrate that compounds based on this scaffold inhibit spleen tyrosine kinase (SYK), leucine-rich repeat kinase 2 (LRRK2), and myosin light chain kinase (MYLK) or their mutants [1]. A series of pyrazolylpyrimidine scaffold-based SYK inhibitors showed potent enzymatic inhibition and efficacy in TNF-α release assays [2]. Additionally, trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent CDK inhibitors with nanomolar activity [3]. This multitarget potential distinguishes the scaffold from more narrowly focused chemotypes.

Multi-Kinase Profile
Class-level
Inhibition of SYK, LRRK2, MYLK, CDK1, CDK7 observed across enzymatic and cellular assays
Supports multi-kinase profiling context
Patent and literature assay panels
SYK kinase inhibition LRRK2 kinase Multikinase profiling

Regioselective Derivative Synthesis Utility

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine functions as a critical intermediate for the regioselective synthesis of 3-,7-disubstituted and 3-,5-,7-trisubstituted pyrazolo[4,3-d]pyrimidines. Patent EP1475094A1 explicitly describes 3-,7-disubstituted pyrazolo[4,3-d]pyrimidines for cyclin-dependent kinase inhibition, with the 7-bromo precursor enabling precise control over substitution patterns [1]. Similarly, US20050266882 describes 3-,5-,7-trisubstituted derivatives with defined regiochemistry achieved through sequential functionalization starting from halogenated precursors [2]. The synthesis of pyrazolo-pyrimidine intermediates yields products in the 40-42% range under optimized conditions, representing a viable synthetic entry point for library generation [3].

Regioselective Synthesis
Reported
Isolated yields of 40–42% for related intermediates; pre-installed bromine avoids non-selective halogenation
Supports regioselective library synthesis
Sequential functionalization conditions
Regioselective synthesis Heterocyclic functionalization Medicinal chemistry building blocks

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine Application Scenarios


CDK Inhibitor Lead Generation & SAR

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine serves as a strategic starting material for synthesizing 3,7-disubstituted and 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines targeting CDK1, CDK2, and CDK7 [1]. The bromine at position 7 enables Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl substituents, while the N1 and C3 positions can be independently functionalized via alkylation or additional coupling reactions [2]. This scaffold has demonstrated CDK1/cyclin B inhibitory activity and antiproliferative effects against K-562 leukemia cells, with more advanced derivatives achieving nanomolar CDK7 inhibition and favorable selectivity across the CDK family [1][3]. Procurement supports oncology-focused medicinal chemistry programs developing next-generation CDK inhibitors.

Microtubule Targeting with Resistance Circumvention

N1-Methyl pyrazolo[4,3-d]pyrimidine derivatives synthesized from the parent scaffold have demonstrated potent tubulin polymerization inhibition (IC50 = 0.42-0.49 μM) and competitive binding at the colchicine site [4]. Critically, these derivatives circumvent βIII-tubulin mediated and Pgp-mediated drug resistance mechanisms that limit paclitaxel efficacy, with derivative 9 showing low to sub-nanomolar GI50 values (≤10 nM) against multidrug resistant tumor cell lines in the NCI 60-cell panel and significantly superior tumor reduction compared to paclitaxel in βIII-tubulin overexpressing xenograft models (P<0.0001) [4]. This scaffold represents a validated entry point for developing microtubule targeting agents that address clinically relevant resistance challenges.

SYK & LRRK2 Inhibitors for Immuno-Oncology & Neurodegeneration

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine provides synthetic access to pyrazolylpyrimidine-based inhibitors of SYK, LRRK2, and MYLK kinases [5]. Patent-validated SYK inhibitors derived from this scaffold demonstrate potent enzymatic inhibition and efficacy in TNF-α release assays [5]. The scaffold enables exploration of autoimmune disease, inflammatory disease, and Parkinson's disease therapeutic space, as SYK inhibition is relevant to B-cell receptor signaling in hematological malignancies and autoimmune disorders, while LRRK2 inhibition represents a validated approach for Parkinson's disease [6]. The 7-bromo handle facilitates late-stage diversification to optimize selectivity profiles across these related kinases.

Regioselective Library Synthesis via Cross-Coupling

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine enables efficient, regioselective generation of focused compound libraries through microwave-assisted ligand-free Suzuki-Miyaura cross-coupling at the C7 position [7]. The pre-installed bromine eliminates non-selective halogenation steps and ensures consistent regiochemical outcomes, with synthetic yields of 40-42% reported for related pyrazolo-pyrimidine intermediates [7]. Subsequent functionalization at N1 and C3 positions provides access to trisubstituted derivatives with defined substitution patterns [8]. This building block supports parallel medicinal chemistry efforts across multiple kinase targets, reducing synthetic cycle times and enabling rapid SAR exploration in hit-to-lead campaigns.

Application
Selection Property
Validation Focus
CDK inhibitor lead generation studies
7-Position bromine handle for Suzuki diversification
CDK inhibition and antiproliferative cell assays
Microtubule targeting studies in drug-resistant models
N1-methyl derivatization potential for MTA development
Tubulin polymerization and cell viability endpoint review
SYK/LRRK2 kinase inhibitor research
Scaffold versatility across kinase families
Kinase selectivity panel and cellular assay context
Regioselective compound library synthesis
Pre-installed C7 bromine for controlled cross-coupling
Cross-coupling yields and regiochemical outcome verification

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11 linked technical documents
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